Cas no 2228616-48-4 (4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal)
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal Chemical and Physical Properties
Names and Identifiers
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- 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal
- 2228616-48-4
- EN300-1767047
-
- Inchi: 1S/C12H16OS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h8-9H,1-7H2
- InChI Key: JTSYHVGOUJHPNF-UHFFFAOYSA-N
- SMILES: S1C=C(CCCC=O)C2=C1CCCC2
Computed Properties
- Exact Mass: 208.09218630g/mol
- Monoisotopic Mass: 208.09218630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 45.3Ų
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1767047-0.05g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 0.05g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1767047-0.1g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 0.1g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1767047-0.25g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 0.25g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1767047-0.5g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 0.5g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1767047-1.0g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 1g |
$1643.0 | 2023-06-03 | ||
| Enamine | EN300-1767047-2.5g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 2.5g |
$3220.0 | 2023-09-20 | ||
| Enamine | EN300-1767047-5.0g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 5g |
$4764.0 | 2023-06-03 | ||
| Enamine | EN300-1767047-10.0g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 10g |
$7065.0 | 2023-06-03 | ||
| Enamine | EN300-1767047-1g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 1g |
$1643.0 | 2023-09-20 | ||
| Enamine | EN300-1767047-5g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal |
2228616-48-4 | 5g |
$4764.0 | 2023-09-20 |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal
Comprehensive Overview of 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal (CAS No. 2228616-48-4)
The compound 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal (CAS No. 2228616-48-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, featuring a tetrahydrobenzothiophene core linked to a butanal moiety, makes it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its scaffold can be modified to target specific biological pathways.
In recent years, the demand for heterocyclic compounds like 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal has surged due to their role in developing novel therapeutics. The benzothiophene derivatives, in particular, are known for their pharmacological properties, including anti-inflammatory and anticancer activities. This compound’s aldehyde functional group also offers reactivity for further derivatization, making it a valuable building block in organic synthesis.
One of the trending topics in chemical research is the exploration of sustainable synthesis methods. Scientists are investigating eco-friendly catalysts and green solvents to produce 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal with minimal environmental impact. This aligns with the global push toward green chemistry, a frequently searched term in academic and industrial circles. The compound’s synthesis and applications are often discussed in the context of reducing waste and improving atom economy.
Another area of interest is the compound’s potential in neurological research. The tetrahydrobenzothiophene scaffold is structurally similar to some neurotransmitters, prompting studies into its use for treating neurodegenerative diseases. Questions like “How does 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal interact with neural receptors?” are commonly explored in online forums and research databases, reflecting its relevance in cutting-edge science.
From a commercial perspective, 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal is gaining traction as a key intermediate in the production of high-performance polymers. Its incorporation into polymer chains can enhance thermal stability and mechanical strength, making it suitable for aerospace and electronics applications. Searches for “benzothiophene-based polymers” have increased, highlighting the growing industrial interest in this compound.
In summary, 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal (CAS No. 2228616-48-4) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and green chemistry. Its unique structure and reactivity profile position it as a valuable asset for researchers and industries alike. As scientific advancements continue, this compound is likely to play an even more prominent role in addressing contemporary challenges.
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